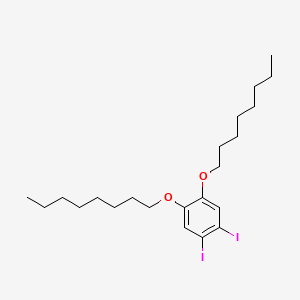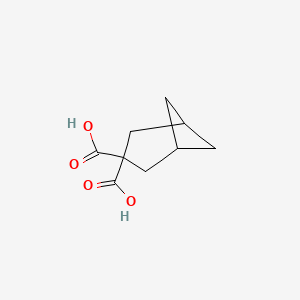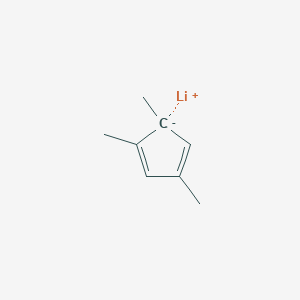
1,2-Diiodo-4,5-di-n-octyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4,5-di-n-octyloxybenzene, also known as DIO, is an organic compound with a wide range of applications in the scientific community. It is a halogenated aromatic hydrocarbon, which is composed of two iodine atoms, four carbon atoms, and eight hydrogen atoms. DIO is used in a variety of scientific experiments, including organic synthesis, polymer synthesis, and biochemistry.
Mechanism of Action
In organic synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows the formation of covalent bonds between the two molecules. In polymer synthesis, this compound acts as a catalyst, which increases the rate of polymerization. In biochemistry, this compound acts as a reactant, which can be used to study the structure and function of proteins and other biological molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In vivo studies have shown that this compound can reduce inflammation and improve wound healing. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1,2-Diiodo-4,5-di-n-octyloxybenzene in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds with other molecules. Additionally, this compound is relatively non-toxic and does not produce hazardous byproducts. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future applications of 1,2-Diiodo-4,5-di-n-octyloxybenzene are vast. This compound can be used to further study the structure and function of proteins and other biological molecules. Additionally, this compound can be used to develop new polymers with a variety of properties. This compound can also be used to develop new drugs and treatments for diseases, such as cancer and inflammation. Additionally, this compound can be used to develop new materials for a variety of applications, such as energy storage and water purification. Finally, this compound can be used to develop new catalysts for chemical reactions, which can be used to produce a variety of compounds.
Synthesis Methods
The synthesis of 1,2-Diiodo-4,5-di-n-octyloxybenzene is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 4,5-di-n-octyloxybenzene and iodine, which produces this compound. The reaction is typically carried out in a polar solvent, such as acetonitrile, at temperatures between 0 and 60 °C. The reaction is complete when the iodine has been completely consumed and the product has been fully isolated.
Scientific Research Applications
1,2-Diiodo-4,5-di-n-octyloxybenzene is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, this compound is used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and other organic molecules. In polymer synthesis, this compound is used as a catalyst to produce polymers with a variety of properties. In biochemistry, this compound is used as a reactant to study the structure and function of proteins and other biological molecules.
properties
IUPAC Name |
1,2-diiodo-4,5-dioctoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDLYNJMQWPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)



![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)
![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)
